molecular formula C13H14N2O3S B2823331 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone CAS No. 1797289-63-4

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone

Cat. No.: B2823331
CAS No.: 1797289-63-4
M. Wt: 278.33
InChI Key: XOCHQJKPZNPOQQ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone is a synthetic organic compound that features a benzothiazole moiety linked to an azetidine ring via an ether linkage, with a methoxyethanone substituent. Benzothiazoles are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

The primary target of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target is believed to contribute to its anti-tubercular activity .

Mode of Action

The compound interacts with the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death . The compound’s mode of action is thus primarily bactericidal .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption prevents the bacterium from maintaining its cell wall, leading to cell lysis and death .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s cell wall biosynthesis, leading to cell lysis and death . This makes the compound a potential candidate for the treatment of tuberculosis .

Action Environment

The action of this compound, like other benzothiazole derivatives, can be influenced by various environmental factors . These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes . .

Preparation Methods

The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:

Industrial production methods often utilize these synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-17-8-12(16)15-6-9(7-15)18-13-14-10-4-2-3-5-11(10)19-13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHQJKPZNPOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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